(13Z)-retinol

Vue d'ensemble

Description

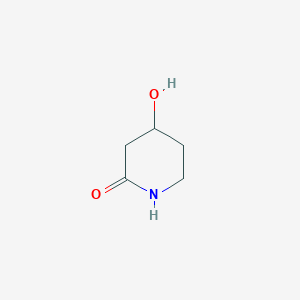

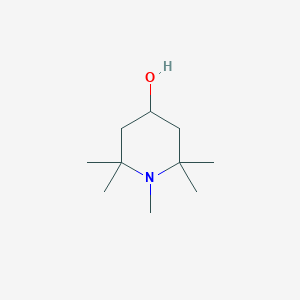

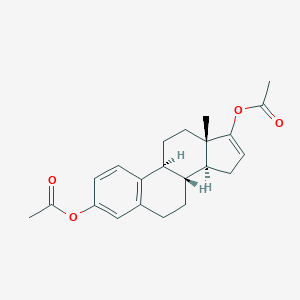

(13Z)-Retinol, also known as 13-cis-retinol, is an important form of vitamin A that is found in animal tissues and is essential for normal vision and other physiological functions. It is a naturally occurring isomer of retinol that has been used in research to study the molecular mechanisms of vision and other physiological processes.

Applications De Recherche Scientifique

Visual Function and the Visual Cycle

9-cis,13-cis-Retinol: plays a crucial role in the visual cycle, which is essential for maintaining proper visual function. Retinol dehydrogenases (RDHs) in the retina convert 9-cis-retinol to 9-cis-retinal , a key component of the visual chromophore . This process is vital for the regeneration of rhodopsin, the light-sensitive receptor protein in the eye. Disruption in this pathway can lead to inherited retinal diseases, highlighting the importance of 9-cis,13-cis-Retinol in ocular health and potential therapeutic strategies for retinal disorders .

Regeneration and Wound Healing

The compound has been identified as a significant player in the regeneration process of urodele limbs. Studies have shown that the wound epidermis releases 9-cis-retinoic acid , derived from 9-cis-retinol , which is crucial for limb regeneration in amphibians . This suggests potential applications in enhancing wound healing and tissue regeneration in medical treatments.

Mécanisme D'action

Target of Action

The primary target of 9-cis,13-cis-Retinol, also known as (13Z)-retinol, is the Retinoid X Receptor (RXR) . RXR is a nuclear hormone receptor that heterodimerizes with a number of other nuclear hormone receptors, thereby controlling a variety of physiological processes .

Mode of Action

9-cis,13-cis-Retinol interacts with its target, the RXR, by binding to it and inducing moderate transcriptional RXR activation . This interaction results in changes at the cellular level, influencing various physiological processes controlled by RXR .

Biochemical Pathways

The metabolic synthesis of 9-cis,13-cis-Retinol involves a series of biochemical pathways. It is synthesized endogenously from related 13,14-dihydro retinoids, 9-cis retinoids, and 9-cis-13,14-dihydro retinoids . This metabolic pathway represents a novel, potentially independent pathway for vitamin A activity .

Pharmacokinetics

The pharmacokinetics of 9-cis,13-cis-Retinol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is a prodrug converted by hydrolysis in vivo to 9-cis-retinol, then converted to 9-cis-retinal, thereby restoring the key biochemical component of the retinoid cycle .

Result of Action

The action of 9-cis,13-cis-Retinol at the molecular and cellular levels results in a variety of effects. For instance, it has been found to rescue memory deficits in mice lacking cellular retinol binding protein, reflecting its role in RXR signaling . Additionally, it has been associated with depressive symptoms, potentially due to its impact on neural activity .

Action Environment

The action, efficacy, and stability of 9-cis,13-cis-Retinol can be influenced by various environmental factors. For example, the method of administration can significantly affect its pharmacokinetics . Furthermore, its synthesis and action may be influenced by nutritional factors, as it is a product of vitamin A metabolism .

Propriétés

IUPAC Name |

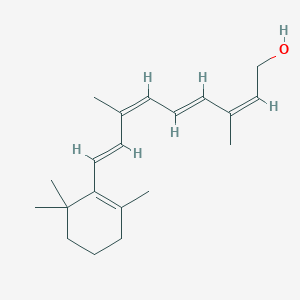

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-BOOMUCAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)